molecular formula C19H18N4O5S B2631991 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(pyrrolidine-1-sulfonyl)benzoate CAS No. 452961-26-1

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(pyrrolidine-1-sulfonyl)benzoate

Cat. No.: B2631991
CAS No.: 452961-26-1
M. Wt: 414.44
InChI Key: ZQCQLFWJXUROQK-UHFFFAOYSA-N
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Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(pyrrolidine-1-sulfonyl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazinone core and a pyrrolidine sulfonyl benzoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(pyrrolidine-1-sulfonyl)benzoate typically involves multiple steps. The process begins with the preparation of the benzotriazinone core, followed by the introduction of the pyrrolidine sulfonyl benzoate group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Specific reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods often utilize automated systems to ensure consistency and efficiency. The use of high-throughput reactors and continuous flow processes can significantly enhance the production rate while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(pyrrolidine-1-sulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(pyrrolidine-1-sulfonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has potential applications in the study of enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases and conditions.

Industry

Industrially, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(morpholine-1-sulfonyl)benzoate
  • (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate

Uniqueness

Compared to similar compounds, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(pyrrolidine-1-sulfonyl)benzoate stands out due to its specific structural features and reactivity

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c24-18-16-5-1-2-6-17(16)20-21-23(18)13-28-19(25)14-7-9-15(10-8-14)29(26,27)22-11-3-4-12-22/h1-2,5-10H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCQLFWJXUROQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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